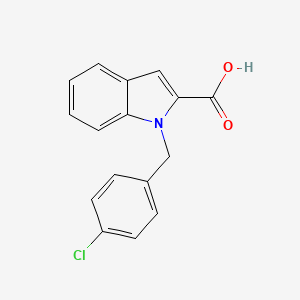
1-(4-Chlorobenzyl)-1H-indole-2-carboxylic acid
Overview
Description
Scientific Research Applications
Synthesis and Biological Activity
1-(4-Chlorobenzyl)-1H-indole-2-carboxylic acid derivatives have been synthesized and characterized, primarily focusing on their biological activities. One study detailed the synthesis of a range of indole-2-carboxylic acid derivatives, which were found to exhibit significant antibacterial and moderate antifungal activities. This suggests potential applications in developing new antimicrobial agents. The detailed synthesis and the antimicrobial screening of these compounds have been well documented (Raju et al., 2015).
Molecular Docking Studies
Further research on indole-2-carboxylic acid derivatives involved molecular docking studies, which are crucial for understanding the binding interactions of these compounds with target proteins. This type of study aids in the drug discovery process by predicting how a compound might interact with biological targets (G. Ganga Reddy et al., 2022).
Pharmacological Evaluation
Another study used a comparative molecular field analysis (CoMFA) to guide the synthetic effort of (E)-3-(2-carboxy-2-arylvinyl)-4,6-dichloro-1H-indole-2-carboxylic acids. The study aimed to optimize the in vivo potency, duration of action, and binding activity of these compounds, leading to the discovery of potent selective glycine-site NMDA receptor antagonists (Baron et al., 2005).
Synthetic Intermediates and Practical Synthesis
The research also delves into the synthesis of indole-2-carboxylic acid as a versatile intermediate in preparing pharmaceutically active agents. Environmental concerns have led to increased interest in alternative processes for synthesizing indole-2-carboxylic acid, showing the compound's significance in the pharmaceutical industry (Jiang et al., 2017).
Anti-Inflammatory Drug Design and Molecular Interaction
Another intriguing application involves the design and synthesis of indole acetamide derivatives for anti-inflammatory drugs. In-depth characterization, including spectroscopic analyses and in silico modeling, was conducted to confirm the anti-inflammatory activity of these derivatives. Additionally, energy frameworks and atom-in-molecule calculations were performed to investigate the stability and intramolecular interactions of these compounds, providing valuable insightsinto the design of potential anti-inflammatory drugs (Al-Ostoot et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2/c17-13-7-5-11(6-8-13)10-18-14-4-2-1-3-12(14)9-15(18)16(19)20/h1-9H,10H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKQMDNBLKHSEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2CC3=CC=C(C=C3)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-1H-indole-2-carboxylic acid | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


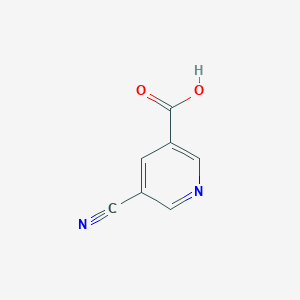
![5,7-Diiodo-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B1358373.png)
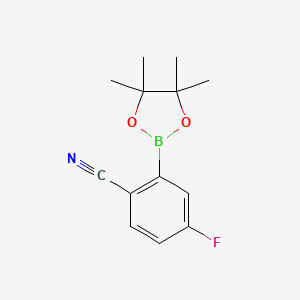
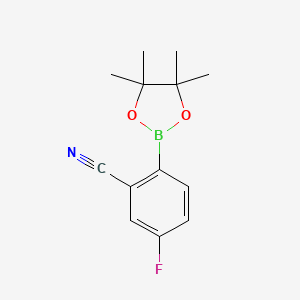
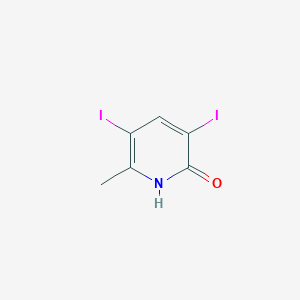
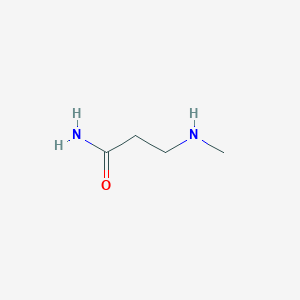
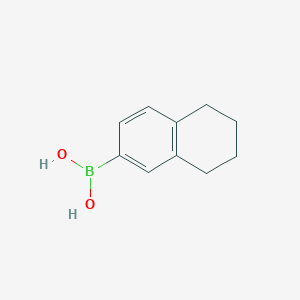
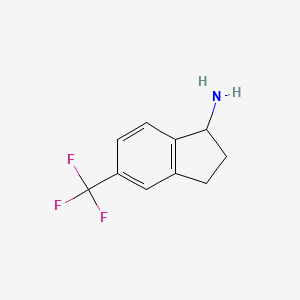
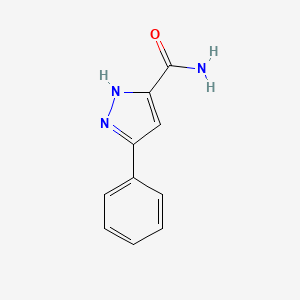
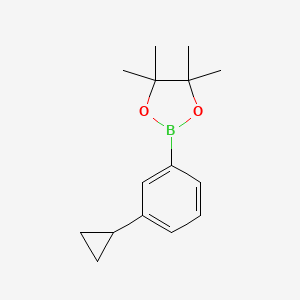
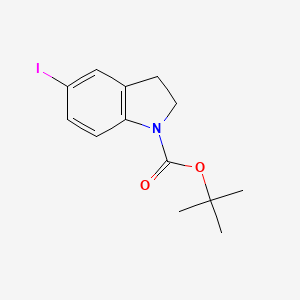
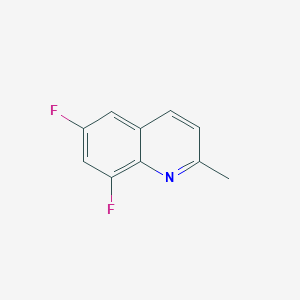
![4-[(2,4-Difluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1358398.png)